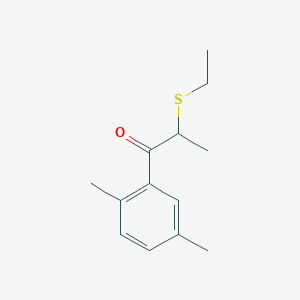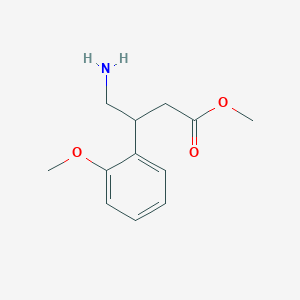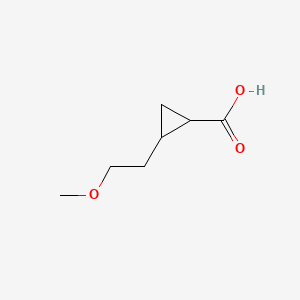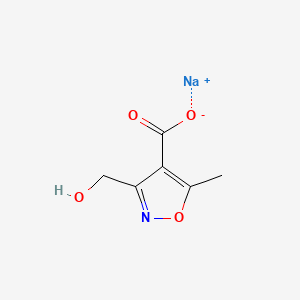
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a sodium ion, a hydroxymethyl group, and a carboxylate group attached to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves the reaction of 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid with a sodium base. The reaction is carried out in an aqueous medium, and the sodium ion is introduced to form the sodium salt of the compound. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced under specific conditions to modify the oxazole ring.
Substitution: The sodium ion can be replaced with other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ion-exchange resins or solutions of other metal salts can facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)-5-methyl-1,2-oxazole-4-carboxylate.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of various metal salts of the compound.
Applications De Recherche Scientifique
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, modulating their activity and affecting biochemical pathways. The hydroxymethyl and carboxylate groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid: The parent compound without the sodium ion.
Sodium 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate derivatives: Compounds with different substituents on the oxazole ring.
Uniqueness
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate is unique due to its specific combination of functional groups and the presence of the sodium ion. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H6NNaO4 |
|---|---|
Poids moléculaire |
179.11 g/mol |
Nom IUPAC |
sodium;3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H7NO4.Na/c1-3-5(6(9)10)4(2-8)7-11-3;/h8H,2H2,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
JYILFVPRDPIHCW-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=NO1)CO)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



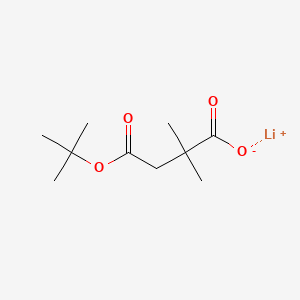
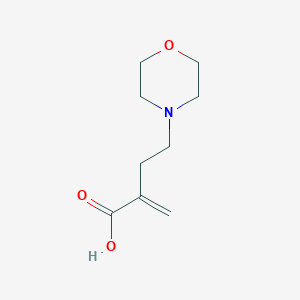
![N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide](/img/structure/B15312198.png)
![Potassium (6,6-difluorobicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B15312218.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15312219.png)
